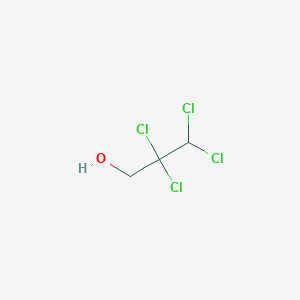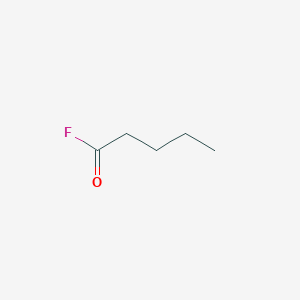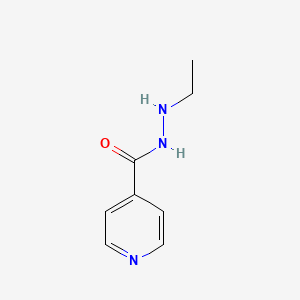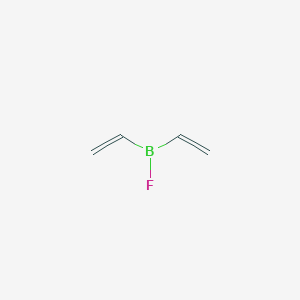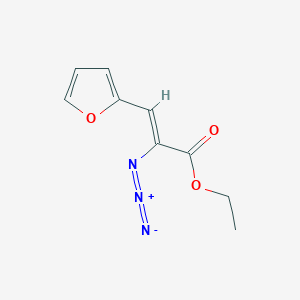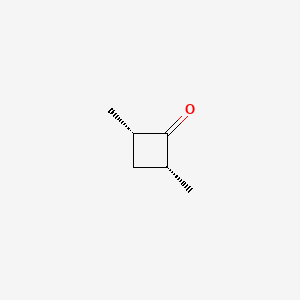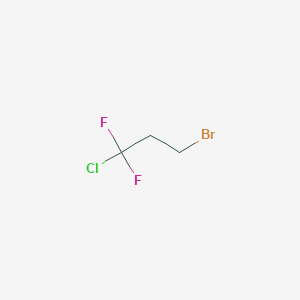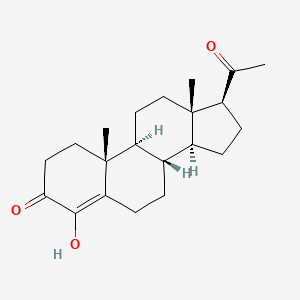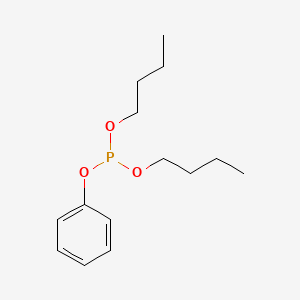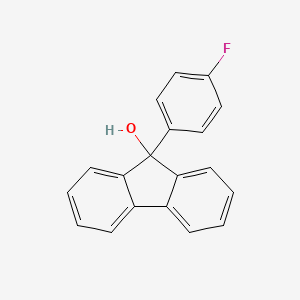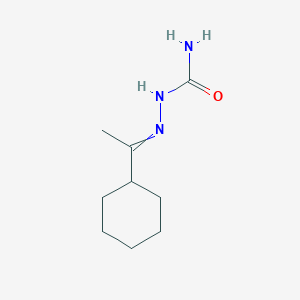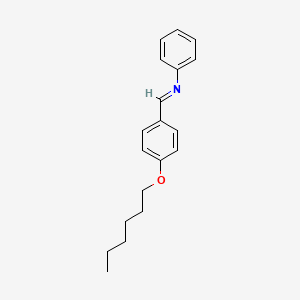
Acetamide,3,4,6,7-pentachlorofluoren-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide,3,4,6,7-pentachlorofluoren-2-yl)- is a chemical compound with the molecular formula C15H8Cl5NO and a molecular weight of 395.495 g/mol . This compound is known for its unique structure, which includes a fluorenyl group substituted with multiple chlorine atoms and an acetamide functional group. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of Acetamide,3,4,6,7-pentachlorofluoren-2-yl)- typically involves the reaction of 3,4,6,7-pentachlorofluorene with acetamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactions using similar conditions but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
Acetamide,3,4,6,7-pentachlorofluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: The chlorine atoms in the fluorenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetamide,3,4,6,7-pentachlorofluoren-2-yl)- is utilized in various scientific research fields, including:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: Studies involving its interaction with biological molecules help understand its potential biological activities.
Medicine: Research on its pharmacological properties explores its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Acetamide,3,4,6,7-pentachlorofluoren-2-yl)- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used .
Comparación Con Compuestos Similares
Similar compounds to Acetamide,3,4,6,7-pentachlorofluoren-2-yl)- include other fluorenyl derivatives with different substituents. For example:
N-(1,3,4,6,7-pentachloro-9H-fluoren-2-yl)acetamide: Similar structure but different functional groups.
2-Fluorenylacetamide: Lacks the chlorine substituents, leading to different chemical properties.
Propiedades
Número CAS |
739-55-9 |
|---|---|
Fórmula molecular |
C15H8Cl5NO |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
N-(1,3,4,6,7-pentachloro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H8Cl5NO/c1-5(22)21-15-12(18)8-2-6-3-9(16)10(17)4-7(6)11(8)13(19)14(15)20/h3-4H,2H2,1H3,(H,21,22) |
Clave InChI |
GSTVXDLNIDKMMR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C2=C(C3=CC(=C(C=C3C2)Cl)Cl)C(=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


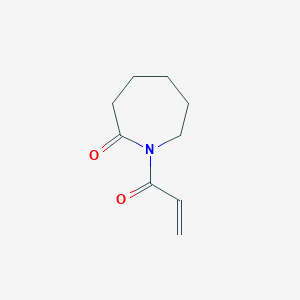
![Spiro[2.5]octa-4,7-dien-6-one](/img/structure/B14750108.png)
